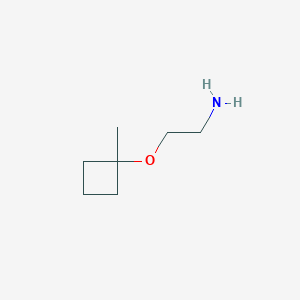

2-(1-Methylcyclobutoxy)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylcyclobutyl)oxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(3-2-4-7)9-6-5-8/h2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIBDNSERLDFMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Methylcyclobutoxy Ethan 1 Amine

Retrosynthetic Analysis of the 2-(1-Methylcyclobutoxy)ethan-1-amine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-oxygen (C-O) ether bond and the carbon-nitrogen (C-N) amine bond. acs.orgchadsprep.comyoutube.comyoutube.com

Two main retrosynthetic pathways can be proposed:

Pathway A: C-O Disconnection First. This pathway involves the disconnection of the ether linkage. This suggests two possible synthetic strategies. The first involves 1-methylcyclobutanol and a two-carbon synthon bearing the amine group, such as 2-chloroethylamine (B1212225) or ethanolamine (B43304). The second strategy involves a nucleophilic attack from an ethanolamine derivative on a precursor containing the 1-methylcyclobutyl group with a suitable leaving group.

Pathway B: C-N Disconnection First. This approach disconnects the C-N bond, suggesting a precursor like 2-(1-methylcyclobutoxy)acetaldehyde or a related carboxylic acid derivative. This aldehyde could then undergo reductive amination to install the primary amine. youtube.comyoutube.com Alternatively, a carboxylic acid could be converted to the amine via rearrangements like the Curtius or Hofmann rearrangement.

These analyses suggest that key starting materials would likely include cyclobutanone (B123998) (to synthesize 1-methylcyclobutanol) and various two-carbon synthons like haloacetonitriles, haloethanols, or haloethylamines.

Classical and Contemporary Approaches to Alkoxyamine Synthesis

The synthesis of this compound, an alkoxyamine, can be achieved by combining methods for ether formation and amine introduction.

Strategies for Ether Formation

The formation of the ether bond is a critical step in the synthesis of the target molecule.

Williamson Ether Synthesis: This is a classical and widely used method for forming ethers. masterorganicchemistry.comtcichemicals.comwikipedia.orgkhanacademy.orglibretexts.org It involves the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. masterorganicchemistry.comwikipedia.org For the target molecule, this would typically involve deprotonating 1-methylcyclobutanol with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. khanacademy.orglibretexts.org This alkoxide would then react with a 2-haloethylamine derivative (e.g., 2-chloroethylamine), where the amine is protected. However, the Williamson synthesis is most effective with primary and secondary alkyl halides. masterorganicchemistry.comwikipedia.org The tertiary nature of 1-methylcyclobutanol makes its alkoxide sterically hindered, which could lead to competing elimination reactions, potentially lowering the yield. wikipedia.org An alternative Williamson approach is to react the sodium salt of a protected ethanolamine with a 1-methylcyclobutyl halide or sulfonate.

Alkoxymercuration-Demercuration: This method involves the addition of an alcohol to an alkene. While effective for many ethers, its application here would require a suitable alkene precursor, which may not be readily accessible for the cyclobutane (B1203170) moiety.

Catalytic Etherification: Modern approaches include the use of catalysts, such as transition metal complexes or acids, to facilitate ether formation under milder conditions. These methods can offer improved efficiency and selectivity.

| Ether Synthesis Method | Description | Applicability Notes for Target Molecule |

| Williamson Ether Synthesis | SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comwikipedia.org | Steric hindrance from the tertiary 1-methylcyclobutanol is a potential issue, possibly leading to low yields due to elimination side reactions. wikipedia.org |

| Alkoxymercuration-Demercuration | Markovnikov addition of an alcohol to an alkene. | Requires a specific and potentially difficult-to-synthesize alkene precursor. |

| Catalytic Etherification | Use of catalysts to promote ether formation. | Can offer milder reaction conditions and potentially higher yields, overcoming some limitations of the Williamson synthesis. |

Interactive Data Table: Comparison of Ether Formation Strategies.

Methods for Primary Amine Introduction

Several established methods can be employed to introduce the primary amine functionality.

Gabriel Synthesis: This is a reliable method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation that can occur with direct amination. libretexts.orgwikipedia.orgnrochemistry.comjk-sci.commasterorganicchemistry.com The process involves N-alkylation of potassium phthalimide (B116566) with a suitable substrate, such as 2-(1-methylcyclobutoxy)ethyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. libretexts.orgwikipedia.orgnrochemistry.com

Azide (B81097) Synthesis: This method involves the SN2 reaction of an alkyl halide with sodium azide to form an alkyl azide. The azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This method effectively prevents over-alkylation.

Reductive Amination: This powerful one-pot reaction involves the condensation of an aldehyde or ketone with an amine, followed by the in-situ reduction of the resulting imine or iminium ion. libretexts.orgmasterorganicchemistry.comchemistrysteps.com To synthesize the target molecule, 2-(1-methylcyclobutoxy)acetaldehyde could be reacted with ammonia (B1221849) in the presence of a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.comharvard.edu

Hofmann and Curtius Rearrangements: These reactions convert carboxylic acid derivatives into primary amines with the loss of one carbon atom. While effective, they would require a three-carbon precursor to yield the two-carbon ethylamine (B1201723) chain, making them a less direct route for this specific target.

| Amine Synthesis Method | Precursor Required | Key Features |

| Gabriel Synthesis | 2-(1-methylcyclobutoxy)ethyl halide | Avoids over-alkylation; uses a protected amine equivalent. masterorganicchemistry.com |

| Azide Reduction | 2-(1-methylcyclobutoxy)ethyl halide | Forms a non-nucleophilic azide intermediate, preventing multiple alkylations. |

| Reductive Amination | 2-(1-methylcyclobutoxy)acetaldehyde | A direct, often high-yielding, one-pot procedure. masterorganicchemistry.comharvard.edu |

| Hofmann/Curtius Rearrangement | 3-(1-methylcyclobutoxy)propanoic acid derivative | Involves carbon loss, making the synthetic route less efficient. |

Interactive Data Table: Overview of Primary Amine Introduction Methods.

Stereoselective Synthesis of this compound and its Enantiomeric Forms (if applicable)

The molecule this compound is achiral. It does not possess a stereocenter, and therefore, it does not exist as a pair of enantiomers. Consequently, stereoselective synthesis to produce specific enantiomeric forms is not applicable to this compound. While methods for the asymmetric synthesis of chiral N-alkoxy amines are known, they are not relevant in this context as the target molecule is achiral. acs.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound involves evaluating potential routes for their atom economy, use of less hazardous chemicals, and energy efficiency.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination generally offers high atom economy as it combines an aldehyde, ammonia, and a reducing agent in a single step, with water being the primary byproduct before reduction. In contrast, the Gabriel synthesis has lower atom economy due to the use of stoichiometric phthalimide, which is later removed as a bulky byproduct (phthalhydrazide). nrochemistry.comjk-sci.com

Use of Catalysis: Catalytic methods are preferred over stoichiometric ones. For instance, catalytic hydrogenation for the reduction of an azide or a nitrile intermediate is greener than using stoichiometric metal hydrides like LiAlH₄, which require significant workup procedures. Similarly, catalytic reductive amination is a greener alternative to multi-step sequences. google.com

Hazardous Reagents: The Gabriel synthesis often employs hydrazine, which is hazardous. nrochemistry.comgoogle.com The azide synthesis involves potentially explosive low-molecular-weight azides. Reductive amination using sodium triacetoxyborohydride is generally considered safer than using the more toxic sodium cyanoborohydride. masterorganicchemistry.comcommonorganicchemistry.com

A potentially "greener" route would be a one-pot synthesis, possibly involving a catalytic etherification followed by a direct catalytic amination, minimizing intermediate isolation and purification steps.

Novel Precursors and Synthetic Intermediates for this compound

The synthesis of this compound can start from several key precursors.

Theoretical and Computational Investigations of 2 1 Methylcyclobutoxy Ethan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-(1-Methylcyclobutoxy)ethan-1-amine

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of this compound. numberanalytics.comnrel.gov These calculations provide insights into the molecule's geometry, stability, and reactivity by solving approximations of the Schrödinger equation.

Molecular Geometry and Electronic Properties: The first step in a computational study is typically a geometry optimization. Using a method like DFT with a suitable basis set (e.g., B3LYP/6-31G(d)), the lowest energy three-dimensional structure of the molecule is determined. e3s-conferences.orgresearchgate.net From this optimized geometry, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. The MEP map visually represents the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the lone pairs on the oxygen and nitrogen atoms are expected to be electron-rich, negative potential regions, while the hydrogens of the amine group would be electron-poor, positive potential areas. researchgate.net

Reactivity Descriptors: Global reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of a molecule's reactivity. These descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These values help in predicting how the molecule will interact with other chemical species.

Illustrative Data Table: Calculated Electronic Properties of this compound (Note: The following data is hypothetical and serves to illustrate the typical output of such calculations.)

| Property | Calculated Value | Method |

| HOMO Energy | -9.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | 1.2 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 10.7 eV | B3LYP/6-31G(d) |

| Dipole Moment | 1.8 D | B3LYP/6-31G(d) |

| Mulliken Charge on N | -0.85 | B3LYP/6-31G(d) |

| Mulliken Charge on O | -0.62 | B3LYP/6-31G(d) |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethylamine (B1201723) side chain and the puckering of the cyclobutane (B1203170) ring mean that this compound can exist in multiple conformations. acs.orgchemistrysteps.com

Conformational Analysis: A systematic conformational search is necessary to identify the various low-energy spatial arrangements (conformers) of the molecule. This can be performed using molecular mechanics force fields initially, followed by higher-level DFT calculations to refine the energies of the most stable conformers. chemistrysteps.com The puckered nature of the cyclobutane ring, which it adopts to relieve torsional strain, adds to the conformational complexity. libretexts.orgyoutube.com The substituent on the cyclobutane ring influences the ring's puckering. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. ulisboa.pt By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and the transitions between different conformers. nih.govacs.org These simulations are particularly useful for understanding how the molecule behaves in a solvent, such as water, by explicitly modeling the interactions between the solute and solvent molecules. researchgate.netnih.gov For instance, an MD simulation could reveal the stability of intramolecular hydrogen bonds and the dynamics of the solvent shell around the amine and ether groups.

Illustrative Data Table: Key Conformational Dihedrals and Relative Energies (Note: The following data is hypothetical and for illustrative purposes.)

| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298K |

| 1 (Anti) | 178.5° | 0.00 | 65.2 |

| 2 (Gauche) | 62.1° | 0.85 | 34.8 |

| 3 (Eclipsed) | 5.2° | 4.50 | <0.1 |

Reaction Mechanism Elucidation for Transformations Involving this compound

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. acs.orgsmu.edu For this compound, potential reactions could involve the primary amine, such as acylation or alkylation.

Using DFT, the potential energy surface for a proposed reaction can be mapped out. This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. numberanalytics.com The energy difference between the reactants and the TS gives the activation energy, which determines the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. nih.gov For example, a computational study could elucidate the mechanism of a reaction between this compound and an acyl chloride, confirming a nucleophilic addition-elimination pathway and identifying key intermediates and transition states. nih.gov

In Silico Design of Functionalized this compound Analogues

In silico methods are widely used in drug discovery and materials science to design new molecules with desired properties. microbenotes.comfrontiersin.orgresearchgate.netnih.gov This approach, often called computer-aided drug design (CADD), can be applied to create functionalized analogues of this compound.

By modifying the parent structure—for instance, by adding substituents to the cyclobutane ring or the amine group—it is possible to tune its physicochemical properties. nih.gov For example, if the goal is to increase the molecule's basicity, electron-donating groups could be added. If improved binding to a biological target is desired, functional groups that can form specific interactions (e.g., hydrogen bonds, ionic interactions) could be introduced. nih.gov High-throughput virtual screening, where large libraries of virtual compounds are computationally evaluated, can rapidly identify promising candidates for synthesis and further testing. researchgate.netrsc.org Machine learning models can also be trained on existing data to predict the properties of new, unsynthesized molecules, accelerating the design process. arxiv.org

Advanced Spectroscopic Prediction Models for Structural Probing

Computational methods can accurately predict various types of spectra, which is invaluable for structural elucidation and for validating experimental data. numberanalytics.comnih.gov

NMR Spectroscopy Prediction: The prediction of Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) is a common application of computational chemistry. rsc.orggithub.io Using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level, the magnetic shielding constants of each nucleus can be calculated. uncw.edu These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). rsc.org By performing these calculations for various stable conformers and averaging the results based on their Boltzmann populations, a highly accurate predicted spectrum can be obtained. uncw.edu More recently, machine learning models have shown remarkable accuracy in predicting NMR chemical shifts. nih.govaalto.fi

Other Spectroscopic Techniques: Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. arxiv.org The calculated frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. youtube.com UV-Vis spectra, which provide information about electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT). acs.org

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts (Note: The following data is hypothetical, for illustrative purposes, and atom numbering is arbitrary.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental (Hypothetical) |

| C1 (CH₃) | 25.4 | 25.1 |

| C2 (Quaternary C) | 78.9 | 78.5 |

| C3 (CH₂-O) | 65.2 | 64.9 |

| C4 (CH₂-N) | 42.1 | 41.8 |

| C5, C7 (CH₂ in ring) | 30.5 | 30.2 |

| C6 (CH₂ in ring) | 15.8 | 15.6 |

Derivatives and Analogues of 2 1 Methylcyclobutoxy Ethan 1 Amine: Synthesis and Structural Relationships

Design Principles for Structural Modification of the 2-(1-Methylcyclobutoxy)ethan-1-amine Backbone

The design of derivatives based on the this compound core is guided by established principles of medicinal chemistry, aiming to modulate the compound's physicochemical and pharmacological properties. Key strategies involve the modification of its three main components: the amine functionality, the ether linkage, and the cyclobutane (B1203170) ring.

Alterations to the primary amine group are a primary focus, as this moiety significantly influences the compound's polarity, basicity, and ability to form hydrogen bonds. The introduction of various substituents can fine-tune these characteristics. Similarly, the ether linkage, while generally stable, can be replaced with other functional groups to alter the molecule's flexibility and electronic properties. The cyclobutane ring offers further opportunities for modification, where the introduction of substituents can impact the compound's lipophilicity and steric profile.

Synthetic Pathways to Novel Derivatives

The synthesis of novel derivatives of this compound can be systematically approached by targeting specific functionalities within the parent molecule.

Modifications at the Amine Functionality

The primary amine of this compound serves as a versatile handle for a variety of chemical transformations. Standard synthetic methodologies can be employed to generate a diverse library of derivatives. These include:

N-Alkylation: Introduction of alkyl groups of varying chain lengths and branching can be achieved through reactions with alkyl halides or reductive amination with aldehydes and ketones.

N-Acylation: Reaction with acyl chlorides or anhydrides yields amides, which can alter the electronic nature and hydrogen bonding capabilities of the nitrogen atom.

N-Sulfonylation: The formation of sulfonamides through reaction with sulfonyl chlorides introduces a significantly different electronic and steric environment around the nitrogen.

Formation of Ureas and Carbamates: Reaction with isocyanates or chloroformates, respectively, leads to the formation of ureas and carbamates, further diversifying the functional groups attached to the nitrogen.

Alterations of the Ether Linkage

While the ether bond is relatively robust, its replacement with other linkages can lead to significant changes in the molecular framework. Synthetic strategies could involve:

Thioether Analogues: Substitution of the oxygen atom with a sulfur atom to create a thioether linkage can be achieved through multi-step synthetic sequences, potentially starting from a corresponding thiol and an appropriate electrophile.

Amine Linkages: Replacement of the ether oxygen with a nitrogen atom would result in a diamine structure, fundamentally altering the molecule's properties.

Carbon-Carbon Bond: Complete removal of the heteroatom linkage to form a carbon-carbon bond would create a significantly different hydrocarbon skeleton.

Substitutions on the Cyclobutane Ring

The cyclobutane ring offers sites for substitution, which can influence the molecule's conformation and interaction with its environment. The enantioselective synthesis of substituted cyclobutanes is an active area of research. For instance, the use of chiral catalysts in Michael additions to cyclobutenes can yield thio-substituted cyclobutanes with high enantioselectivity. rsc.org This principle could be adapted to introduce other functional groups onto the cyclobutane ring of the parent compound.

Structure-Reactivity Relationships within the this compound Class

The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in chemistry. For the this compound class, modifications at different positions are expected to have predictable effects on reactivity.

For instance, the basicity of the amine nitrogen will be modulated by the electronic nature of the substituents attached to it. Electron-withdrawing groups, such as acyl or sulfonyl groups, will decrease the basicity, while electron-donating alkyl groups will increase it. The steric hindrance around the nitrogen will also play a crucial role in its reactivity in nucleophilic substitution reactions.

In studies of analogous compound classes, such as synthetic cathinones, the length of an aliphatic side chain has been shown to correlate with biological activity, often exhibiting a parabolic relationship where activity increases to an optimal length and then decreases. Similar trends could be anticipated for derivatives of this compound.

Exploration of Isomeric and Homologous Series

The systematic exploration of isomers and homologues is a key strategy in lead optimization. For this compound, this would involve:

Positional Isomers: Moving the methyl group to different positions on the cyclobutane ring or altering the attachment point of the ethoxyamine side chain would generate a series of positional isomers with potentially distinct properties.

Homologation: The extension of the ethylamine (B1201723) side chain by one or more methylene (B1212753) units would create a homologous series. This systematic change in chain length can be used to probe the optimal distance and flexibility required for a desired interaction.

Chemical Reactivity and Transformations of 2 1 Methylcyclobutoxy Ethan 1 Amine

Reactions of the Primary Amine Moiety (e.g., nucleophilic additions, condensations)

The primary amine group in 2-(1-Methylcyclobutoxy)ethan-1-amine is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which makes it both a good nucleophile and a weak base. libretexts.org

One of the most fundamental reactions of primary amines is their condensation with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The pH of the reaction is crucial; it should be mildly acidic (typically around 4-5) to facilitate the dehydration step without excessively protonating the amine, which would render it non-nucleophilic. libretexts.orglibretexts.org The formation of imines is a reversible process, and the imine can be hydrolyzed back to the amine and the carbonyl compound under acidic conditions. libretexts.org

The imine products can be further reduced in a process called reductive amination to yield secondary amines. openstax.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). openstax.orgyoutube.com

Primary amines can also undergo acylation reactions with acid chlorides or anhydrides to form amides. libretexts.org This reaction is typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Alkylation of the primary amine with alkyl halides can occur, but it is often difficult to control and can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org Using a large excess of the amine can favor monoalkylation.

| Reactant | Reaction Type | Product |

| Aldehyde/Ketone | Condensation (Imine formation) | Imine (Schiff Base) |

| Aldehyde/Ketone + Reducing Agent | Reductive Amination | Secondary Amine |

| Acid Chloride/Anhydride | Acylation | Amide |

| Alkyl Halide | Alkylation | Secondary/Tertiary/Quaternary Amine |

Transformations Involving the Ether Linkage (e.g., cleavages, rearrangements)

The ether linkage in this compound is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, typically involving strong acids. wikipedia.org The most common reagents for ether cleavage are strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). masterorganicchemistry.com

The mechanism of ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the groups attached to the ether oxygen. wikipedia.org The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.com

In the case of this compound, the ether is attached to a primary carbon on one side and a tertiary carbon (of the cyclobutane (B1203170) ring) on the other. Cleavage via an Sₙ2 mechanism would involve a nucleophilic attack by the halide ion on the less substituted carbon (the primary carbon of the ethylamine (B1201723) chain), leading to 1-methylcyclobutanol and 2-haloethan-1-amine. masterorganicchemistry.com

Alternatively, cleavage via an Sₙ1 mechanism would involve the formation of a carbocation intermediate. The tertiary carbocation that would be formed by the departure of the ethanolamine (B43304) moiety from the protonated ether is relatively stable. This would lead to 1-methylcyclobutyl halide and 2-aminoethanol. The exact pathway would depend on the specific reaction conditions.

Strongly basic conditions, such as those involving organolithium reagents, can also lead to ether cleavage, although this is less common for acyclic ethers. wikipedia.org

| Reagent | Mechanism | Potential Products |

| Strong Acid (e.g., HBr, HI) | Sₙ1 or Sₙ2 | 1-Methylcyclobutanol and 2-Haloethan-1-amine OR 1-Methylcyclobutyl halide and 2-Aminoethanol |

| Strong Base (e.g., Organolithium) | Nucleophilic Attack | Alkene and Alkoxide |

Reactivity of the Cyclobutane Ring (e.g., ring expansion, contraction, opening)

The cyclobutane ring in this compound possesses significant ring strain, which makes it susceptible to reactions that lead to ring-opening or rearrangement to less strained systems.

Under certain conditions, such as treatment with strong acids or upon thermolysis, the cyclobutane ring can undergo rearrangements. For example, acid-catalyzed rearrangement could lead to the formation of a cyclopentyl derivative through ring expansion.

Ring-opening reactions are also a characteristic feature of cyclobutane chemistry. For instance, hydrogenation over a metal catalyst at elevated temperatures and pressures can lead to the cleavage of a C-C bond in the ring to form an acyclic alkane.

The specific reactivity of the cyclobutane ring in this molecule would be influenced by the substituents. The presence of the methyl group and the ether linkage could direct the regioselectivity of ring-opening or rearrangement reactions.

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity and stereoselectivity are important considerations in the reactions of this compound, particularly in reactions involving the cyclobutane ring and in the formation of new stereocenters.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. masterorganicchemistry.com In the case of ether cleavage, the regioselectivity would determine which C-O bond is broken. As discussed earlier, this would depend on whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism. wikipedia.org In elimination reactions, such as the Hofmann elimination of a quaternary ammonium salt derived from the primary amine, the regioselectivity would determine the position of the double bond. The Hofmann rule predicts that the major product will be the less substituted alkene. youtube.com

Stereoselectivity is the preferential formation of one stereoisomer over another. The cyclobutane ring in this compound has a stereocenter at the carbon bearing the methyl group and the ether linkage. Reactions that create a new stereocenter could proceed with stereoselectivity. For example, in a reductive amination where the carbonyl compound is prochiral, the reduction of the intermediate imine could lead to the formation of diastereomers. The facial selectivity of the hydride attack would determine the stereochemical outcome.

Role as a Key Building Block in Multi-Step Organic Synthesis

While specific examples of the use of this compound as a building block are not extensively documented in the public literature, its structure suggests significant potential in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amine and a sterically demanding cyclobutyl group, makes it an interesting synthon.

A closely related structure, 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine, is a key intermediate in the synthesis of the anti-obesity drug sibutramine (B127822). rsc.orggoogle.com The synthesis of sibutramine and its analogues often involves the construction of a cyclobutane ring followed by the introduction of an aminoalkyl side chain. psu.edugoogle.com This highlights the utility of cyclobutane-containing amines as precursors to pharmacologically active molecules.

The primary amine of this compound could be used to introduce the cyclobutoxy-ethylamine fragment into a larger molecule through reactions such as amide bond formation or reductive amination. The cyclobutane moiety can impart unique conformational constraints and lipophilicity to a target molecule, which can be desirable in drug design.

Advanced Analytical Methodologies for Structural Elucidation of 2 1 Methylcyclobutoxy Ethan 1 Amine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 2-(1-Methylcyclobutoxy)ethan-1-amine. This technique provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. The molecular formula of the free base is C7H15NO. bldpharm.com

When subjected to ionization, typically through methods like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule undergoes characteristic fragmentation. Analysis of these fragments provides valuable information about the molecule's connectivity. Key fragmentation pathways for this compound would be expected to involve cleavage of the ether bond, loss of the ethylamine (B1201723) side chain, and fragmentation of the cyclobutane (B1203170) ring. A study on similar compounds demonstrated that inductive cleavage of side chains is a predominant fragmentation route.

Table 1: Predicted HRMS Data for this compound

| Fragment | Formula | Calculated m/z | Fragmentation Pathway |

| [M]+ | C7H15NO | 129.1154 | Molecular Ion |

| [M-CH3]+ | C6H12NO | 114.0919 | Loss of methyl group |

| [M-CH2NH2]+ | C6H11O | 99.0810 | Cleavage at the C-C bond adjacent to the nitrogen |

| [C4H7O]+ | C4H7O | 71.0497 | Alpha-cleavage at the ether oxygen |

| [C2H6N]+ | C2H6N | 44.0497 | Cleavage of the ether C-O bond |

This interactive table outlines the expected high-resolution mass-to-charge ratios for the parent molecule and its primary fragments, which are critical for confirming the molecular structure.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (1H and 13C) and two-dimensional NMR experiments is utilized.

1H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. docbrown.info For this molecule, distinct signals are expected for the methyl group (a singlet), the cyclobutane ring protons (multiplets), the methylene (B1212753) protons of the ethoxy group (triplets), and the amine protons (a broad singlet). docbrown.info

13C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. docbrown.info For this compound, seven distinct carbon signals are predicted.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would confirm the coupling between adjacent protons in the ethyl group and within the cyclobutane ring. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, confirming assignments made in the 1D spectra.

Table 2: Predicted 1H NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH3 | ~1.2 | Singlet | 3H |

| -NH2 | ~1.5 (variable) | Broad Singlet | 2H |

| Cyclobutane -CH2- | ~1.6 - 2.2 | Multiplet | 6H |

| -O-CH2- | ~3.5 | Triplet | 2H |

| -CH2-NH2 | ~2.8 | Triplet | 2H |

Table 3: Predicted 13C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) |

| -CH3 | ~25 |

| Cyclobutane -CH2- | ~30-35 |

| -CH2-NH2 | ~42 |

| -O-CH2- | ~65 |

| Quaternary C (C-O) | ~75 |

These interactive tables summarize the anticipated NMR data. The chemical shifts are estimates based on typical values for similar functional groups and structural motifs. chemicalbook.comchemicalbook.com

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. osti.gov Carbon-hydrogen (C-H) stretching vibrations are particularly sensitive markers of the local chemical environment and are typically found in the 2800-3000 cm⁻¹ spectral region. osti.gov

For this compound, key vibrational modes include:

N-H stretching of the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C-H stretching from the methyl and methylene groups, observed between 2850-2960 cm⁻¹.

N-H bending (scissoring) vibration around 1590-1650 cm⁻¹.

C-O stretching of the ether linkage, which gives a strong absorption in the 1050-1150 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for the non-polar C-C and C-H bonds, aiding in a more complete vibrational analysis.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |

| C-H Stretch | Alkane (CH3, CH2) | 2850 - 2960 | Strong |

| N-H Bend | Primary Amine | 1590 - 1650 | Medium to Strong |

| C-O Stretch | Ether | 1050 - 1150 | Strong |

This interactive table highlights the key IR and Raman absorptions that confirm the presence of the amine and ether functional groups, which are defining features of the molecule's structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. To perform this analysis, this compound would first need to be converted into a suitable crystalline solid, often by forming a salt such as the hydrochloride salt (C7H16ClNO). bldpharm.combldpharm.com

The analysis involves directing X-rays at the crystal and analyzing the resulting diffraction pattern. This data allows for the calculation of electron density maps, from which the exact atomic positions can be determined. The results provide unambiguous confirmation of the molecular connectivity, as well as precise bond lengths, bond angles, and torsional angles. This technique is considered the gold standard for structural elucidation. nih.govmdpi.com

Table 5: Hypothetical Crystallographic Data for this compound HCl

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z (molecules/unit cell) | 4 |

This interactive table presents potential crystallographic parameters that would be obtained from an X-ray diffraction experiment. Such data provides unequivocal proof of the molecule's three-dimensional structure in the solid state. nih.gov

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic methods are essential for assessing the purity of the synthesized this compound and for separating it from any impurities or side products. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. The amine may require derivatization to improve its volatility and chromatographic behavior. bre.com The gas chromatograph separates the components of the mixture, which are then detected and identified by the mass spectrometer, providing a powerful tool for purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that does not require the analyte to be volatile. Reversed-phase HPLC, using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with an acidic modifier like formic acid to improve peak shape for the amine), would be a standard method for purity determination. helsinki.fi The mass spectrometer detector confirms the identity of the main peak and any impurities.

Chiral High-Performance Liquid Chromatography (HPLC): The molecule this compound is achiral. However, if a chiral center were introduced into the molecule, chiral HPLC would be the method of choice for separating the resulting enantiomers. This technique uses a chiral stationary phase to differentially interact with each enantiomer, allowing for their separation and quantification.

Table 6: Summary of Chromatographic Methods and Applications

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Primary Application |

| GC-MS | DB-5 (5% phenyl-methylpolysiloxane) | Helium | Purity assessment, identification of volatile impurities |

| LC-MS | C18 silica | Acetonitrile/Water with 0.1% Formic Acid | Purity assessment, analysis of non-volatile impurities |

| Chiral HPLC | Chiralcel OD-H | Hexane/Isopropanol | Not applicable (for separation of enantiomers if chiral) |

This interactive table outlines the primary chromatographic techniques used to verify the purity and integrity of the this compound sample.

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as a Precursor for Complex Organic Molecules

The primary amine functionality of 2-(1-methylcyclobutoxy)ethan-1-amine serves as a key reactive handle for its incorporation into more complex molecular frameworks, particularly in the synthesis of novel organic compounds for medicinal and agrochemical research. Primary amines are fundamental precursors in a vast array of organic transformations.

For instance, the amine group can readily undergo N-alkylation, N-arylation, acylation, and reductive amination reactions. These reactions allow for the facile introduction of the 1-methylcyclobutoxy-ethyl moiety into a larger molecular scaffold. The cyclobutane (B1203170) ring, a strained four-membered carbocycle, can impart unique conformational constraints and metabolic stability to the resulting molecules. This is a desirable feature in drug design, where modifying pharmacokinetic properties is crucial.

The ether linkage provides a degree of flexibility and can influence the solubility and electronic properties of the final compound. The combination of the rigid cyclobutane and the more flexible ether-linked side chain offers a unique topology for exploring structure-activity relationships (SAR) in various biological targets.

Table 1: Potential Reactions for Derivatization of this compound

| Reaction Type | Reagent/Catalyst Example | Potential Product Class |

| N-Alkylation | Alkyl halide (e.g., Benzyl bromide) | Secondary or Tertiary Amines |

| N-Arylation | Aryl halide, Palladium catalyst | N-Aryl Amines |

| Acylation | Acyl chloride (e.g., Acetyl chloride) | Amides |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amines |

| Sulfonylation | Sulfonyl chloride (e.g., Tosyl chloride) | Sulfonamides |

Integration into Polymer Architectures or Dendrimer Constructs

Primary amines are pivotal in the synthesis of a wide range of polymers, including polyamides, polyimines, and polyureas. The bifunctional nature of this compound (if the cyclobutane ring were to be functionalized further) or its use as a chain-terminating or pendant group makes it a candidate for polymer chemistry.

The incorporation of the 1-methylcyclobutoxy group as a pendant moiety could significantly influence the physical properties of the resulting polymer. For example, it could enhance thermal stability, alter solubility, and affect the material's mechanical properties. The compact and rigid nature of the cyclobutane ring could lead to polymers with interesting packing characteristics and potentially higher glass transition temperatures compared to polymers with more flexible acyclic side chains.

In the realm of dendrimers, this compound could be utilized as a surface group. The amine functionality would allow for its attachment to the periphery of a dendrimer core, modifying the dendrimer's surface properties. This could be particularly useful in applications such as drug delivery, where surface chemistry dictates the interaction of the dendrimer with biological systems.

Exploration as a Ligand Precursor for Catalysis Research

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This opens up the possibility of using it as a precursor for the synthesis of novel ligands for catalysis.

Through straightforward synthetic modifications, the primary amine can be converted into more complex chelating ligands. For example, reaction with salicylaldehyde (B1680747) would yield a Schiff base ligand capable of coordinating to various transition metals. The steric bulk of the 1-methylcyclobutoxy group could play a crucial role in influencing the stereoselectivity of catalytic reactions. By creating a specific chiral environment around the metal center, such ligands could be explored in asymmetric catalysis.

The ether oxygen atom could also participate in chelation, leading to bidentate ligands. The resulting metal complexes could find applications in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Table 2: Potential Ligand Types Derived from this compound

| Ligand Class | Synthetic Precursor(s) | Potential Metal Coordination |

| Schiff Base | Salicylaldehyde | Bidentate (N, O) |

| Amine-Phosphine | 2-(Diphenylphosphino)benzaldehyde | Bidentate (N, P) |

| Bis(amino)alkane | Dihaloalkane | Bidentate (N, N) |

Development of Novel Synthetic Methodologies Utilizing this compound as a Reagent

The unique structure of this compound could be leveraged in the development of new synthetic methods. For instance, the cyclobutane ring is susceptible to ring-opening reactions under certain conditions, which could be exploited to generate novel linear structures.

Furthermore, the primary amine can be used as a reagent in various name reactions. Its role as a base or a nucleophile is fundamental to its reactivity. The specific steric and electronic properties conferred by the 1-methylcyclobutoxy group could lead to unique reactivity or selectivity in these transformations compared to more common primary amines.

While there is a lack of specific published methodologies that currently employ this amine, its potential as a tool in synthetic organic chemistry remains an area ripe for exploration. The development of new reactions that take advantage of its distinct structure could lead to more efficient and novel routes to valuable chemical entities.

Future Research Directions and Challenges in 2 1 Methylcyclobutoxy Ethan 1 Amine Chemistry

Innovations in Scalable and Sustainable Synthesis

The advancement of chemical applications for 2-(1-Methylcyclobutoxy)ethan-1-amine is fundamentally dependent on the development of efficient, scalable, and sustainable synthetic routes. Current synthetic approaches often rely on multi-step sequences that may not be economically viable or environmentally friendly for large-scale production. Future research in this area should focus on several innovative strategies.

One promising avenue is the exploration of catalytic routes that can streamline the synthesis and improve atom economy. For instance, the development of a one-pot synthesis from readily available starting materials would be a significant breakthrough. A potential, yet to be explored, pathway could involve the cyanoethylation of 1-methylcyclobutanol followed by a catalytic hydrogenation of the resulting nitrile. A patented process for producing high-purity ether amines utilizes a similar approach, suggesting its feasibility. nih.gov This method involves the reaction of an alcohol with acrylonitrile (B1666552) in the presence of an alkali metal hydroxide, followed by hydrogenation. nih.gov The challenge lies in optimizing the reaction conditions to accommodate the specific steric and electronic properties of the 1-methylcyclobutoxy group and to ensure high yields and purity.

Furthermore, biocatalysis and enzymatic routes present a sustainable alternative to traditional chemical methods. nih.gov The use of engineered enzymes, such as amine dehydrogenases or transaminases, could enable the stereoselective synthesis of chiral derivatives of this compound. nih.gov Research in this domain would involve screening for suitable enzymes or engineering existing ones to accept the bulky cyclobutoxy substrate. nih.gov While highly promising for producing enantiomerically pure compounds, challenges in enzyme stability, cofactor regeneration, and substrate scope for non-natural substrates will need to be addressed.

Table 1: Potential Strategies for Scalable and Sustainable Synthesis

| Strategy | Description | Key Challenges |

| Catalytic Cyanoethylation-Hydrogenation | A two-step, one-pot process involving the reaction of 1-methylcyclobutanol with acrylonitrile, followed by catalytic reduction of the nitrile to the primary amine. | Optimization of catalysts and reaction conditions for the specific substrate; minimizing side reactions; ensuring high purity of the final product. |

| Enzymatic Synthesis | Utilization of engineered enzymes like amine dehydrogenases or transaminases for the stereoselective synthesis of chiral amines from a corresponding ketone or other precursor. | Enzyme discovery and engineering for substrate specificity; enzyme stability and activity under process conditions; efficient cofactor regeneration systems. |

| Flow Chemistry | Implementation of continuous flow reactors to improve reaction efficiency, safety, and scalability. This can be particularly beneficial for exothermic reactions or when handling hazardous intermediates. | Reactor design and optimization; managing potential clogging due to solid byproducts; integration of in-line purification and analysis. |

Advanced Mechanistic Investigations of Novel Transformations

A thorough understanding of the reaction mechanisms involving this compound is crucial for the development of novel and efficient chemical transformations. The presence of the sterically demanding 1-methylcyclobutoxy group can significantly influence reactivity and reaction pathways. Future research should employ a combination of experimental and computational methods to elucidate these mechanisms.

Isotopic labeling studies can be instrumental in tracking the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways. rsc.org For instance, in reactions involving the cleavage or rearrangement of the cyclobutane (B1203170) ring, the use of ¹³C or ²H labeled substrates would be invaluable.

Kinetic studies are essential for understanding the factors that control the rate of a reaction. nih.gov By systematically varying reaction parameters such as temperature, pressure, and catalyst loading, researchers can determine the rate law and activation parameters, offering insights into the transition state of the reaction. nih.gov This information is critical for optimizing reaction conditions and for designing more efficient catalysts.

Computational modeling , using techniques such as Density Functional Theory (DFT), can provide a detailed picture of the reaction energy profile, including the structures of intermediates and transition states. bre.com Such studies can help to rationalize experimental observations and to predict the outcome of new reactions. A synergistic approach combining experimental and computational studies has been successfully used to understand the conformational analysis of other cyclobutane derivatives. bre.com

A key area for mechanistic investigation is the reactivity of the cyclobutane ring itself. Cyclobutanes can undergo ring-opening or rearrangement reactions under certain conditions, and understanding the factors that promote or prevent these pathways is essential for controlling the outcome of synthetic transformations.

Rational Design of Derivatives for Specific Chemical Applications

The true potential of this compound lies in its use as a scaffold for the synthesis of novel derivatives with tailored properties for specific applications. Rational design, guided by an understanding of structure-activity relationships (SAR), will be key to unlocking this potential.

One area of focus could be the development of biologically active molecules . The unique three-dimensional shape imparted by the 1-methylcyclobutoxy group could lead to derivatives with high affinity and selectivity for biological targets. For example, the design of a rigid analog of sitagliptin, a DPP-4 inhibitor, was successfully achieved by replacing a flexible moiety with a cyclohexylamine (B46788) group, demonstrating the power of this approach. researchgate.net Similar strategies could be applied to this compound to explore its potential in medicinal chemistry.

Another promising direction is the synthesis of novel ligands for catalysis . The amine functionality can be readily modified to create bidentate or polydentate ligands for transition metal catalysts. The steric bulk of the cyclobutoxy group could be exploited to control the stereoselectivity of catalytic reactions.

The development of functional materials is another exciting possibility. By incorporating the this compound moiety into polymers or other materials, it may be possible to create materials with unique thermal, mechanical, or optical properties.

Table 2: Potential Applications and Derivative Design Strategies

| Application Area | Design Strategy | Desired Properties |

| Medicinal Chemistry | Introduction of pharmacophoric groups onto the amine or through further functionalization of the cyclobutane ring. | Enhanced binding affinity and selectivity for specific biological targets; improved pharmacokinetic properties. |

| Catalysis | Synthesis of chiral and achiral ligands by derivatizing the amine functionality. | High catalytic activity and stereoselectivity in asymmetric synthesis. |

| Materials Science | Polymerization of monomers derived from this compound. | Unique thermal stability, mechanical strength, or optical properties. |

Development of Highly Sensitive and Selective Analytical Detection Methods for Research Purity

The ability to accurately and reliably determine the purity of this compound and its derivatives is paramount for both research and potential commercial applications. The development of highly sensitive and selective analytical methods is therefore a critical area of future research.

Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the workhorses of purity analysis. nih.goveuropa.eu For a non-chromophoric amine like this compound, derivatization with a UV-active or fluorescent tag is often necessary to achieve high sensitivity. nih.gov Future work should focus on developing robust and high-throughput derivatization and chromatographic methods. The validation of these methods according to established guidelines, such as those from the International Council for Harmonisation (ICH), is essential to ensure their accuracy, precision, and reliability. thermofisher.com

Mass Spectrometry (MS) , particularly when coupled with chromatography (LC-MS or GC-MS), provides a powerful tool for both quantification and structural elucidation of impurities. nih.gov High-resolution mass spectrometry can aid in the identification of unknown impurities, which is crucial for understanding degradation pathways and for process optimization.

Ion chromatography with suppressed conductivity detection is another well-established method for the analysis of amines at low concentrations and could be adapted for this compound.

A significant challenge in the analysis of research-grade materials is the detection and quantification of very low levels of impurities, including isomers and by-products from the synthesis. The development of methods with low limits of detection (LOD) and quantification (LOQ) is therefore a priority.

Table 3: Analytical Techniques for Purity Determination

| Technique | Principle | Advantages | Challenges |

| HPLC with Derivatization | Chromatographic separation of the derivatized amine, followed by UV or fluorescence detection. | High sensitivity and selectivity; well-established technique. | Requires a reliable and complete derivatization step; potential for interference from derivatizing agent. |

| GC-MS | Separation of the volatile amine by gas chromatography, followed by mass spectrometric detection. | High sensitivity and provides structural information about impurities. | The compound may require derivatization to improve volatility and thermal stability. |

| LC-MS | Liquid chromatographic separation coupled with mass spectrometric detection. | High sensitivity and specificity; provides molecular weight and structural information. | Matrix effects can suppress or enhance ionization; requires careful method development. |

| Ion Chromatography | Separation based on ion-exchange, followed by conductivity detection. | Suitable for the analysis of low concentrations of amines in aqueous matrices. | May require specific columns and eluents; potential for interference from other ionic species. |

Q & A

Q. What are the established synthetic routes for 2-(1-Methylcyclobutoxy)ethan-1-amine?

Answer: The synthesis typically involves two key steps: (1) formation of the 1-methylcyclobutoxy group and (2) introduction of the ethanamine moiety.

- Ring formation : Cyclobutane rings are often synthesized via [2+2] photocycloaddition or ring-closing metathesis (RCM) of alkenes. For example, 1-methylcyclobutanol can be generated through acid-catalyzed cyclization of γ,δ-epoxy alcohols.

- Etherification : The hydroxyl group of 1-methylcyclobutanol is alkylated using a halogenated amine precursor (e.g., 2-chloroethylamine) under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended for isolating the final product .

Q. How can researchers optimize purity during synthesis?

Answer:

- Reaction monitoring : Use TLC or HPLC to track intermediate formation. Adjust reaction times and temperatures to minimize side products like uncyclized alkenes or over-alkylated amines.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation steps, while non-polar solvents (e.g., hexane) improve cyclobutane ring stability .

- Post-synthesis purification : Employ gradient elution in column chromatography or high-vacuum distillation for volatile byproducts. Purity >95% is achievable, as validated by ¹H-NMR and LC-MS .

Q. What spectroscopic techniques are critical for structural characterization?

Answer:

- ¹H/¹³C-NMR : Key for identifying cyclobutane ring protons (δ 2.5–4.0 ppm, characteristic of strained rings) and methyl group splitting patterns. The amine proton appears as a broad singlet (δ 1.5–2.5 ppm) .

- IR spectroscopy : Confirms the presence of ether (C-O-C stretch, ~1100 cm⁻¹) and primary amine (N-H stretch, ~3300 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 158.14 for C₇H₁₅NO) and fragments corresponding to cyclobutane ring cleavage .

Advanced Research Questions

Q. How can stereochemical challenges in cyclobutane synthesis be addressed?

Answer:

- Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-epoxides) to control ring stereochemistry during cyclization .

- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Ru-based complexes in RCM) can induce enantioselectivity. For example, Grubbs catalysts yield >90% ee in strained ring systems .

- Computational modeling : DFT calculations predict transition-state energies to optimize reaction conditions for desired stereoisomers .

Q. How does this compound interact with metabolic enzymes like ω-transaminases?

Answer:

- Enzyme assays : Incubate the compound with ω-transaminases (e.g., from Bacillus megaterium) and co-substrates (e.g., pyruvate) to measure amine transfer activity. Monitor conversion rates via UV-Vis (absorbance at 340 nm for NADH/NAD⁺) .

- Kinetic studies : Determine Kₘ and Vₘₐₓ values using Lineweaver-Burk plots. The bulky cyclobutoxy group may reduce binding efficiency compared to linear substrates .

- Structural analysis : X-ray crystallography of enzyme-ligand complexes reveals steric clashes or hydrogen-bonding interactions at the active site .

Q. How should contradictions in bioactivity data across studies be resolved?

Answer:

- Standardized assays : Replicate experiments under identical conditions (pH 7.5, 37°C) with triplicate measurements to ensure reproducibility. For example, enzyme activity assays with <5% standard deviation are considered reliable .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. Variables like solvent choice (e.g., DMSO vs. water) or enzyme source (recombinant vs. wild-type) often explain discrepancies .

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N-amine) or site-directed mutagenesis to clarify whether bioactivity arises from the parent compound or metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.